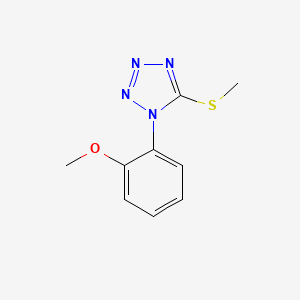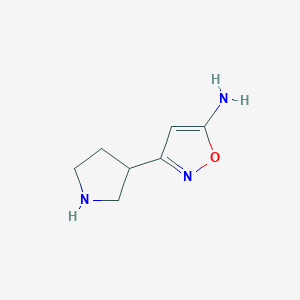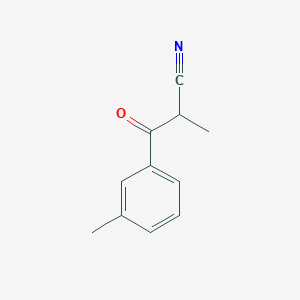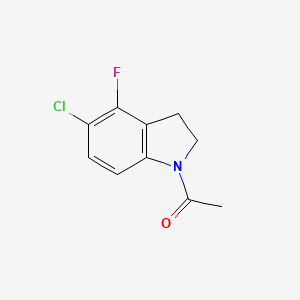![molecular formula C8H6ClNO B13663266 7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)
7-(Chloromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloromethyl group at the 7th position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then cyclized to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidized derivatives such as benzo[d]oxazole-2-one.
Wissenschaftliche Forschungsanwendungen
7-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-(Chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-(Chloromethyl)benzo[d]oxazole
- 5-(Chloromethyl)benzo[d]oxazole
- 7-(Bromomethyl)benzo[d]oxazole
Comparison: 7-(Chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChI-Schlüssel |
LSHRXGFOBDVMPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)



![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)


